molecular formula C20H24FN3O B248906 3-(4-benzyl-1-piperazinyl)-N-(4-fluorophenyl)propanamide

3-(4-benzyl-1-piperazinyl)-N-(4-fluorophenyl)propanamide

Cat. No. B248906
M. Wt: 341.4 g/mol
InChI Key: YSEGLSWXGCETFY-UHFFFAOYSA-N
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Patent
US06737425B1

Procedure details

N-Acryloyl-4-fluoroaniline (12.2 g) and 1-benzyl piperazine (19.7 g) were dissolved in methanol (150 ml), and the mixture was stirred overnight at room temperature. The reaction mixture was evaporated, and the residue was purified by Cromatorex NH silica gel column chromatography (hexane/ethyl acetate system) to give the title compound (25 g, 100%) as a colorless oil.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1)(=[O:4])[CH:2]=[CH2:3].[CH2:13]([N:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CO>[CH2:13]([N:20]1[CH2:25][CH2:24][N:23]([CH2:3][CH2:2][C:1]([NH:5][C:6]2[CH:7]=[CH:8][C:9]([F:12])=[CH:10][CH:11]=2)=[O:4])[CH2:22][CH2:21]1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
C(C=C)(=O)NC1=CC=C(C=C1)F
Name
Quantity
19.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by Cromatorex NH silica gel column chromatography (hexane/ethyl acetate system)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)CCC(=O)NC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.